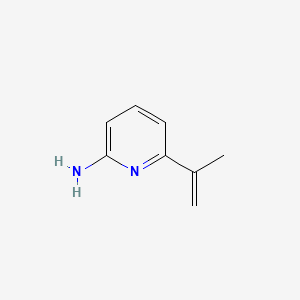

2-Amino-6-(iso-propenyl)pyridine

Description

Contextual Significance of Pyridine-Based Chemical Scaffolds in Modern Organic Chemistry

Pyridine (B92270) (C5H5N), a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. nih.gov Its derivatives are ubiquitous, found in natural products like vitamins and alkaloids, and are integral to numerous synthetic pharmaceuticals and agrochemicals. nih.govlifechemicals.com The nitrogen atom in the pyridine ring imparts distinct properties compared to its carbocyclic analog, benzene. It renders the ring electron-deficient, influencing its reactivity and making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

The basicity of the pyridine nitrogen allows for the formation of stable salts and its use as a ligand in organometallic chemistry and catalysis. nih.gov This ability to coordinate with metal centers is a critical aspect of its utility. Furthermore, the pyridine scaffold's capacity to engage in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of functional materials and supramolecular assemblies. The structural rigidity and defined geometry of the pyridine ring also provide a reliable framework for constructing complex molecular architectures.

Overview of Substituted 2-Aminopyridine (B139424) Derivatives in Synthetic and Supramolecular Chemistry

Among the vast family of pyridine derivatives, substituted 2-aminopyridines hold a special place in synthetic and supramolecular chemistry. The presence of the amino group at the 2-position introduces a rich spectrum of chemical reactivity and potential for intermolecular interactions. 2-Aminopyridine itself is a key intermediate in the synthesis of various pharmaceuticals. wikipedia.org

The amino group can act as a nucleophile, a base, or a directing group in various chemical reactions. This bifunctionality is instrumental in constructing more complex heterocyclic systems. wikipedia.org For instance, 2-aminopyridine derivatives are precursors for the synthesis of imidazo[1,2-a]pyridines, a class of compounds with diverse biological activities. google.com

In supramolecular chemistry, the hydrogen bonding capabilities of the amino group, in concert with the pyridine nitrogen, allow 2-aminopyridine derivatives to form well-defined and predictable assemblies. These interactions are fundamental to the design of molecular crystals, liquid crystals, and other organized molecular systems. The specific substituents on the pyridine ring can be tailored to fine-tune these interactions and control the resulting supramolecular architecture.

Academic Research Landscape and Emerging Areas for 2-Amino-6-(iso-propenyl)pyridine

While extensive research exists for simpler analogs like 2-amino-6-methylpyridine (B158447), the academic landscape for this compound is more specialized. chemicalbook.comnih.gov The introduction of the isopropenyl group at the 6-position offers unique opportunities for further chemical modification. The double bond of the isopropenyl group can participate in a variety of reactions, such as polymerization, addition reactions, and cross-coupling reactions, allowing for the integration of this pyridine derivative into larger polymeric structures or more complex small molecules.

Emerging research areas for this compound likely focus on its utility as a versatile building block. Its potential applications could span several domains:

Coordination Chemistry and Catalysis: The bidentate nature of the 2-aminopyridine moiety makes it an excellent ligand for a variety of metal ions. The isopropenyl group can be used to immobilize the resulting metal complexes on solid supports, creating heterogeneous catalysts with potential applications in various organic transformations. Recent studies on related aminopyridines have explored their use in η6-coordination catalysis, showcasing the diverse ways these scaffolds can be activated. nih.gov

Polymer Chemistry: The polymerizable isopropenyl group allows for the incorporation of the this compound unit into polymer chains. This could lead to the development of functional polymers with metal-binding capabilities, tunable solubility, or specific catalytic activities.

Medicinal Chemistry: While direct applications are yet to be widely reported, the 2-aminopyridine scaffold is a well-established pharmacophore. nih.gov The isopropenyl group offers a handle for further derivatization, enabling the exploration of new chemical space in drug discovery programs.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| IUPAC Name | 6-(prop-1-en-2-yl)pyridin-2-amine |

| Molecular Formula | C8H10N2 |

| Molecular Weight | 134.18 g/mol |

| CAS Number | 1314354-54-5 |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

6-prop-1-en-2-ylpyridin-2-amine |

InChI |

InChI=1S/C8H10N2/c1-6(2)7-4-3-5-8(9)10-7/h3-5H,1H2,2H3,(H2,9,10) |

InChI Key |

IXBTYEARFDUOAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=NC(=CC=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Amino Group in 2-Amino-6-(iso-propenyl)pyridine

The amino group at the C2 position of the pyridine (B92270) ring is a primary nucleophilic center and can participate in a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to reactions with electrophiles. This includes condensation reactions with carbonyl compounds and acylation reactions with acid chlorides or anhydrides.

Condensation: The amino group can react with aldehydes and ketones to form Schiff bases (imines). byjus.com This reaction involves the nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule.

Acylation: Acylation of the amino group can be readily achieved using acylating agents such as acetyl chloride or acetic anhydride (B1165640). This reaction typically proceeds in the presence of a base, like pyridine, to neutralize the hydrochloric acid formed. ncert.nic.in The resulting amides are important intermediates in organic synthesis.

Table 1: Examples of Nucleophilic Transformations of the Amino Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Condensation | Aldehydes, Ketones | Schiff Base (Imine) |

The 2-aminopyridine (B139424) scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. The amino group, in conjunction with the ring nitrogen, can participate in annulation reactions to construct bicyclic and polycyclic structures. These reactions often involve cyclocondensation with bifunctional electrophiles. For instance, reaction with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles can lead to the formation of fused pyrimidine (B1678525) or diazine ring systems.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This inherent electronic property governs its reactivity towards electrophiles.

In general, pyridine is resistant to electrophilic aromatic substitution (EAS) reactions compared to benzene. youtube.com The nitrogen atom deactivates the ring, making reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation difficult to achieve and requiring harsh reaction conditions. youtube.comyoutube.com When EAS does occur, substitution is directed to the C3 (meta) position, as attack at the C2, C4, or C6 positions would result in a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. youtube.comyoutube.com

However, the presence of the activating amino group at the C2 position in this compound significantly influences the regioselectivity and facility of EAS. The amino group is a powerful electron-donating group through resonance and would be expected to direct incoming electrophiles to the positions ortho and para to it (C3 and C5). This activating effect can help to overcome the inherent deactivation of the pyridine ring.

The functionalization of the pyridine ring in this compound is a result of the competing directing effects of the deactivating ring nitrogen and the activating amino group. The strong activating nature of the amino group generally dominates, facilitating electrophilic attack at the C3 and C5 positions.

To further enhance the reactivity of the pyridine ring towards electrophiles, the pyridine nitrogen can be converted to an N-oxide. youtube.com The N-oxide group is electron-donating and directs electrophilic substitution to the C4 (para) position. The N-oxide can later be removed by reduction. youtube.com

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution in Pyridine

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Position |

|---|---|---|---|---|

| Ring Nitrogen | 1 | -I, -M | Deactivating | C3, C5 |

| Amino Group | 2 | +M > -I | Activating | C3, C5 |

Reactivity of the Iso-propenyl Group

The isopropenyl group, a carbon-carbon double bond, provides another site for chemical modification. This group can undergo a variety of addition reactions characteristic of alkenes.

Hydrogenation: The double bond can be reduced to an isopropyl group via catalytic hydrogenation, for example, using hydrogen gas with a palladium, platinum, or nickel catalyst.

Halogenation: The isopropenyl group can react with halogens such as bromine or chlorine in an electrophilic addition reaction to form a dihaloalkane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the carbon with more hydrogen atoms and the halide adding to the more substituted carbon. ncert.nic.in

Hydration: In the presence of an acid catalyst, water can add across the double bond to form an alcohol, also following Markovnikov's rule. ncert.nic.in

Olefin Functionalization (e.g., Addition Reactions, Polymerization Initiation)

The isopropenyl group, a 1,1-disubstituted alkene, is the primary site for olefin functionalization. It is susceptible to a variety of electrophilic addition reactions and can participate in polymerization processes.

Addition Reactions: The double bond can undergo various addition reactions, leading to the saturation of the isopropenyl group and the introduction of new functional groups. The regioselectivity of these reactions is often governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. However, reaction conditions can be tuned to achieve anti-Markovnikov addition.

Table 1: Predicted Addition Reactions at the Isopropenyl Group

| Reaction Type | Reagents | Predicted Product |

| Hydrogenation | H₂, Pd/C | 2-Amino-6-isopropylpyridine |

| Hydrohalogenation | H-X (X = Cl, Br, I) | 2-Amino-6-(2-halopropan-2-yl)pyridine |

| Hydration (Acid-cat.) | H₂O, H₂SO₄ | 2-(6-Aminopyridin-2-yl)propan-2-ol |

| Epoxidation | m-CPBA | 2-Amino-6-(2-methyloxiran-2-yl)pyridine |

| Dihydroxylation | OsO₄, NMO | 2-Amino-6-(1,2-dihydroxypropan-2-yl)pyridine |

Polymerization Initiation: The isopropenyl group serves as a vinyl monomer, making 2-Amino-6-(isopropenyl)pyridine a candidate for polymerization. Vinyl polymerization can proceed via free-radical, cationic, or anionic mechanisms, depending on the initiator and reaction conditions. For instance, radical polymerization, often initiated by agents like azobisisobutyronitrile (AIBN), would yield poly(2-Amino-6-(isopropenyl)pyridine), a polymer with pendant aminopyridine units. Such polymers are analogous to poly(2-isopropenyl-2-oxazoline), which is prepared by similar vinyl polymerization methods and valued as a reactive polymer platform. nih.gov The resulting polymer would possess regularly spaced aminopyridine moieties, which can be further functionalized, used as ligands for metal coordination, or to impart specific pH-responsive properties to the material.

Role in Macrocyclization or Polymerization Processes

The bifunctionality of 2-Amino-6-(isopropenyl)pyridine makes it a valuable monomer in polymerization and a potential building block in macrocyclization strategies.

In polymerization processes , as mentioned above, the isopropenyl group can readily participate in vinyl polymerization to form a homopolymer or be copolymerized with other monomers. This would generate functional polymers where the aminopyridine unit is a repeating side chain. These side chains offer sites for post-polymerization modification, such as N-acylation, alkylation, or complexation with metal ions, allowing for the fine-tuning of the polymer's properties for applications in catalysis, materials science, or as functional coatings.

In macrocyclization , the primary amino group is the more common reactive handle. The 2-aminopyridine moiety is a well-established component in the synthesis of macrocyclic structures, including peptide mimetics and host-guest systems. nih.govanu.edu.au For example, the amino group can react with dicarboxylic acids or dialdehydes in high-dilution conditions to form large rings. While the isopropenyl group might not participate directly in the ring-forming reaction, it serves as a latent functional group. Once the macrocycle is formed, the isopropenyl group can be selectively modified through the addition reactions outlined previously (Table 1), providing a powerful strategy for creating complex, three-dimensional macrocyclic architectures. This two-stage approach—macrocyclization followed by side-chain functionalization—is a common strategy for building molecular complexity. nih.gov

Stereoselective Transformations and Chiral Derivatization

The prochiral nature of the isopropenyl group and the presence of the primary amino group allow for the introduction of chirality through stereoselective transformations and derivatizations.

Stereoselective Transformations: The carbon-carbon double bond of the isopropenyl group is flat, allowing reagents to attack from either face. By using chiral catalysts or reagents, it is possible to control the stereochemical outcome of addition reactions, leading to enantiomerically enriched or pure products.

Table 2: Potential Stereoselective Reactions

| Reaction Type | Chiral Catalyst/Reagent Example | Potential Chiral Product |

| Asymmetric Hydrogenation | Chiral Rh or Ru complexes (e.g., with BINAP ligand) | (R)- or (S)-2-Amino-6-isopropylpyridine |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Enantiomerically enriched 2-Amino-6-(1,2-dihydroxypropan-2-yl)pyridine |

| Asymmetric Epoxidation | Chiral Jacobsen's or Sharpless catalyst | Enantiomerically enriched 2-Amino-6-(2-methyloxiran-2-yl)pyridine |

These transformations would generate a new stereocenter at the carbon atom attached to the pyridine ring, converting the achiral starting material into a chiral molecule. The synthesis of such chiral building blocks is of high interest in medicinal chemistry and materials science. elsevierpure.com

Chiral Derivatization: The primary amino group can be derivatized by reacting it with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can often be separated by standard chromatographic techniques like HPLC or GC. This is a common method for the analytical resolution of enantiomers or for the preparation of enantiomerically pure amines on a larger scale. Care must be taken, as some derivatization reactions can proceed with stereoselectivity or racemization of the reagent itself. nih.gov

Common CDAs include chiral acids (like Mosher's acid), acid chlorides, or isocyanates. The reaction of 2-Amino-6-(isopropenyl)pyridine with a chiral agent like (S)-N-trifluoroacetylproline anhydride would produce two diastereomeric amides, separable by chromatography, which could then be hydrolyzed to yield the individual enantiomers of a resolved chiral amine derivative. nih.gov

Coordination Chemistry and Ligand Design

Coordination Modes and Binding Affinity of 2-Amino-6-(iso-propenyl)pyridine

N-Donor Ligand Characteristics and Chelation Possibilities

This compound is classified as an N-donor ligand, possessing two nitrogen atoms—one from the pyridine (B92270) ring and one from the amino group—that can donate lone pairs of electrons to a metal center. This dual-donor capability allows for chelation, where the ligand binds to a central metal ion at two or more points, forming a stable ring structure known as a chelate. The pyridine nitrogen, being sp2-hybridized and part of an aromatic system, is a well-established coordinating site in numerous transition metal complexes. The amino group provides a second point of attachment, enabling the formation of a five-membered chelate ring with a metal ion, a common and stable arrangement in coordination chemistry. The basicity of the amino group and the pyridine nitrogen influences the strength of the coordination bond.

Influence of the Iso-propenyl Moiety on Steric and Electronic Properties

The iso-propenyl group at the 6-position of the pyridine ring introduces specific steric and electronic effects that modulate the coordination behavior of the ligand.

Electronic Influence: The iso-propenyl group is an electron-donating group through inductive effects. This donation of electron density to the pyridine ring can increase the basicity of the pyridine nitrogen, potentially enhancing its ability to coordinate to metal ions. A more electron-rich pyridine ring can form stronger sigma bonds with metal centers. This electronic influence is a key factor in tuning the reactivity and stability of the resulting metal complexes. The electronic properties of substituents on aminopyridine ligands have been shown to be important in catalytic applications of their metal complexes. nsf.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various analytical techniques to determine their structure and properties.

Complexation with Transition Metal Ions (e.g., Ni(II), Ag(I), Pd(II))

Research has demonstrated the ability of aminopyridine-based ligands to form stable complexes with a variety of transition metal ions.

Nickel(II): Nickel(II) ions are known to form complexes with aminopyridine derivatives. rsc.org These complexes often exhibit square planar or octahedral geometries, depending on the coordination environment and the presence of other ligands. The study of Ni(II) complexes is relevant for understanding their potential catalytic activities and magnetic properties.

Silver(I): Silver(I) has a strong affinity for N-donor ligands and is known to form a variety of coordination complexes with pyridine derivatives. The coordination geometry around Ag(I) is often linear or tetrahedral.

Palladium(II): Palladium(II) complexes with 2,6-disubstituted pyridines have been studied for their potential applications in catalysis and for their interactions with biologically relevant molecules. nih.gov These complexes typically adopt a square planar geometry. The complexation of this compound with Pd(II) would be expected to yield stable square planar complexes.

The synthesis of these complexes generally involves straightforward mixing of the ligand and the metal salt, sometimes with gentle heating to facilitate the reaction.

Formation of Mononuclear, Dinuclear, and Polymeric Coordination Architectures

The structure of the resulting metal complex—whether it is mononuclear (containing a single metal center), dinuclear (two metal centers), or polymeric (a repeating chain of metal centers and ligands)—is influenced by several factors. These include the metal-to-ligand ratio, the nature of the metal ion and its preferred coordination geometry, the solvent used for synthesis, and the presence of counter-ions. While mononuclear complexes with a 1:1 or 1:2 metal-to-ligand ratio are common, the bidentate nature of this compound also allows for the possibility of forming bridged structures, leading to dinuclear or polymeric architectures. For instance, related aminopyridine ligands have been shown to form dimeric structures. nsf.gov

Solid-State Structural Elucidation via X-ray Diffraction

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Coordination Number | The number of atoms directly bonded to the central metal ion. |

| Coordination Geometry | The spatial arrangement of the ligands around the central metal ion (e.g., tetrahedral, square planar, octahedral). |

| Bond Lengths | The distances between the metal ion and the coordinating nitrogen atoms of the ligand. |

| Bond Angles | The angles formed by the coordinating atoms around the metal center. |

Table 1: Key Parameters from X-ray Diffraction Analysis of Metal Complexes

The data obtained from X-ray diffraction studies are crucial for understanding the structure-property relationships of these coordination compounds and for the rational design of new materials with specific functionalities.

Spectroscopic and Analytical Studies of Coordination Compounds

Spectroscopic techniques are indispensable tools for elucidating the structure and bonding in coordination compounds. For metal complexes of 2-Amino-6-(isopropenyl)pyridine, a combination of vibrational, nuclear magnetic resonance, and electronic spectroscopy would provide a comprehensive understanding of their properties.

Vibrational Spectroscopy (IR) for Ligand Coordination Modes

Infrared (IR) spectroscopy is a powerful method for determining how a ligand binds to a metal center. By comparing the IR spectrum of the free 2-Amino-6-(isopropenyl)pyridine ligand with that of its metal complexes, characteristic shifts in vibrational frequencies can be observed, providing direct evidence of coordination.

Coordination of the pyridine ring nitrogen to a metal ion typically results in the shifting of specific ring vibrations. up.ac.za One of the most indicative is the in-plane ring deformation mode, which appears around 990 cm⁻¹ in free pyridine and shifts to higher wavenumbers (1010-1030 cm⁻¹) upon complexation. up.ac.za Similarly, other pyridine ring stretching vibrations would be expected to shift to higher frequencies.

The involvement of the amino group in coordination can be monitored by observing the N-H stretching and bending vibrations. In the free ligand, the asymmetric and symmetric N-H stretching vibrations are expected in the region of 3400-3200 cm⁻¹. Upon coordination of the amino group to a metal, these bands are expected to shift to lower wavenumbers due to the weakening of the N-H bonds. For instance, in related amino-pyridine iron(II) complexes, a distinct N-H stretching frequency is observed around 3340-3362 cm⁻¹. nsf.gov The N-H bending (scissoring) vibration, typically found near 1600 cm⁻¹, would also be affected by coordination.

The C=C stretching vibration of the isopropenyl group and the C=N stretching of the pyridine ring are also important diagnostic peaks. These vibrations, expected in the 1640-1600 cm⁻¹ region, would likely experience shifts upon complexation, reflecting the electronic redistribution within the ligand upon coordination to the metal center.

Table 1: Predicted Infrared Spectral Data for a Hypothetical [M(2-Amino-6-(isopropenyl)pyridine)₂Cl₂] Complex

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Free Ligand | Predicted Wavenumber (cm⁻¹) in Complex | Assignment |

|---|---|---|---|

| ν(N-H) | ~3400-3200 | Shift to lower frequency | N-H stretching of the amino group |

| ν(C=N), ν(C=C) | ~1640-1550 | Shift upon coordination | Pyridine ring and isopropenyl group stretching |

| δ(N-H) | ~1600 | Shift upon coordination | N-H bending of the amino group |

| Pyridine ring breathing | ~995 | Shift to higher frequency (~1015) | Pyridine ring in-plane deformation |

Nuclear Magnetic Resonance (NMR) for Solution-State Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for studying the solution-state structure and dynamics of diamagnetic coordination compounds. For complexes of 2-Amino-6-(isopropenyl)pyridine, ¹H and ¹³C NMR would provide detailed information about the ligand's environment upon coordination.

In the ¹H NMR spectrum of the free ligand, distinct signals for the aromatic protons of the pyridine ring, the vinyl protons of the isopropenyl group, the methyl protons, and the amino protons would be observed. Upon coordination to a diamagnetic metal ion, the chemical shifts of the pyridine ring protons are expected to be significantly affected. Protons closest to the coordination site (i.e., the proton at the 3-position) would typically experience the largest downfield shift due to the deshielding effect of the metal center. Similar downfield shifts would be anticipated for the protons of the isopropenyl group if the ligand acts as a bidentate chelate involving the amino group. The amino proton signal would also likely broaden and shift upon coordination.

For paramagnetic complexes, the NMR spectra would be more complex due to the influence of the unpaired electrons of the metal ion. However, techniques like Evans method can be employed to determine the magnetic susceptibility of the complex in solution, providing insights into the spin state of the metal ion. nsf.gov

Table 2: Predicted ¹H NMR Chemical Shift Changes for a Hypothetical Diamagnetic Complex of 2-Amino-6-(isopropenyl)pyridine

| Proton | Predicted Chemical Shift (ppm) in Free Ligand | Predicted Change upon Coordination |

|---|---|---|

| Pyridine-H (positions 3, 4, 5) | ~6.0-7.5 | Downfield shift |

| Isopropenyl vinyl-H | ~5.0-5.5 | Downfield shift |

| Isopropenyl methyl-H | ~2.1 | Slight shift |

| Amino-H | Broad, variable | Broadening and downfield shift |

UV-Vis Spectroscopy for Electronic Transitions in Complexes

UV-Vis spectroscopy provides valuable information about the electronic structure of coordination compounds. The spectra of 2-Amino-6-(isopropenyl)pyridine complexes would be expected to display bands arising from different types of electronic transitions.

In the ultraviolet region, intense absorption bands are anticipated due to intra-ligand π → π* transitions within the pyridine ring and the isopropenyl group. These transitions are typically observed in the 200-300 nm range for similar pyridine-based ligands. nih.gov Upon coordination, the positions and intensities of these bands may shift, indicating electronic interaction between the ligand and the metal ion.

For complexes with transition metals having filled or partially filled d-orbitals, new absorption bands may appear in the visible or near-UV region. These are often due to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. In MLCT, an electron is excited from a metal d-orbital to a vacant π* orbital of the ligand. In LMCT, the transition occurs from a filled ligand orbital to a vacant metal d-orbital. The energy of these transitions is highly dependent on the nature of the metal ion, its oxidation state, and the specific ligand.

Furthermore, for complexes of d-block elements, weaker d-d transitions may be observed in the visible region. These transitions involve the excitation of an electron between d-orbitals that have been split by the ligand field. The position and number of these bands provide information about the coordination geometry and the ligand field strength. For example, copper(II) complexes often exhibit a broad d-d band in the 600-800 nm region, characteristic of a distorted octahedral or square pyramidal geometry. researchgate.net

Table 3: Predicted Electronic Transitions for a Hypothetical Transition Metal Complex of 2-Amino-6-(isopropenyl)pyridine

| Transition Type | Predicted Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 200-300 | Intra-ligand transitions within the aromatic and vinyl systems. |

| MLCT/LMCT | 300-500 | Charge transfer between metal and ligand orbitals. |

| d-d | > 500 | Weak transitions between metal d-orbitals. |

Catalytic Applications of 2 Amino 6 Iso Propenyl Pyridine and Its Derivatives

Ligand in Homogeneous Catalysis

The unique electronic and steric properties of the 2-aminopyridine (B139424) scaffold make it a versatile ligand in homogeneous catalysis. The presence of both a pyridinic nitrogen and an amino group allows for various modes of coordination with metal centers, influencing the reactivity and selectivity of catalytic transformations. The isopropenyl group at the 6-position can be further modified, providing a powerful tool for fine-tuning the ligand's properties.

Application in Asymmetric Transformations (e.g., Allylic Alkylation, Enantioselective Additions)

Derivatives of the aminopyridine scaffold are instrumental in the field of asymmetric catalysis, where the creation of chiral molecules is paramount. While specific research on 2-amino-6-(isopropenyl)pyridine in this context is nascent, the broader class of aminopyridine ligands has demonstrated significant potential. Their utility is particularly evident in reactions that form new carbon-carbon or carbon-heteroatom bonds with high enantioselectivity.

For instance, the electronic properties of the pyridine (B92270) ring are often exploited to activate substrates in asymmetric transformations. nih.gov A key strategy involves the use of a chiral Brønsted acid in conjunction with a vinylpyridine substrate. This cooperative catalysis approach enables the enantioselective addition of prochiral radicals, generated via visible-light photoredox catalysis, to the vinylpyridine. nih.gov The chiral acid interacts with the reaction partners through hydrogen bonding, effectively controlling the stereochemical outcome of the radical addition. nih.gov This methodology has been successfully applied to the enantioselective reductive couplings of vinylpyridines with aldehydes, ketones, and imines, yielding valuable chiral γ-hydroxyl- and amino-substituted pyridines with high enantioselectivities. nih.gov

Another significant area is the catalytic asymmetric synthesis of unprotected β²-amino acids. Here, a confined imidodiphosphorimidate (IDPi) catalyst has been developed for the highly enantioselective Mukaiyama Mannich-type reaction between bis-silyl ketene (B1206846) acetals and a silylated aminomethyl ether. acs.org This process affords a wide range of both aromatic and aliphatic β²-amino acids in excellent yields and enantioselectivities, demonstrating the power of precisely designed catalysts to control complex transformations. acs.org

Role in Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming biaryl structures. However, the use of 2-pyridyl nucleophiles, including derivatives of 2-aminopyridine, presents a significant challenge known as the "2-pyridyl problem". nih.govnih.gov This difficulty arises because 2-pyridyl organometallic reagents, particularly boronic acid derivatives used in Suzuki-Miyaura coupling, are often unstable and exhibit poor reactivity. nih.govnih.gov The nitrogen atom in the 2-position can interfere with the catalytic cycle, leading to catalyst inhibition or undesired side reactions.

To overcome these limitations, several strategies have been developed. One approach involves using alternative nucleophilic partners. Stable and easy-to-handle 2-pyridyltrimethylsilanes have been used in Hiyama cross-coupling reactions, although initial efforts were limited to pyridines with electron-withdrawing groups. nih.gov The use of a silver additive later expanded the scope of this reaction. nih.gov Another robust alternative is the use of 2-pyridylstannanes in Stille coupling, which generally provides high yields with aryl halides. nih.gov

Palladium(II) complexes featuring various pyridine-based ligands have been systematically studied as catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov These studies reveal that the electronic properties of the pyridine ligand, modulated by substituents, have a direct impact on catalytic efficiency. Generally, an increase in the basicity of the pyridine ligand leads to higher reaction yields, though steric effects from substituents at the 2- or 6-positions can also play a significant role. nih.gov

Catalytic Activity in Organic Synthesis Methodologies

The aminopyridine framework is a key component in catalysts for a variety of organic synthesis methodologies beyond asymmetric and cross-coupling reactions. Iron complexes incorporating amino-pyridine ligands, for example, have been successfully employed as catalysts in Atom Transfer Radical Polymerization (ATRP). nsf.govumn.edu In these systems, the ligand structure, particularly the steric and electronic nature of substituents on the amino group, can be tuned to optimize catalyst activity and control the polymerization process. nsf.govumn.edu

Furthermore, derivatives of aminopyridines are used in multicomponent reactions to construct complex molecular architectures in a single step. One-pot, two-step syntheses of 6-amino-2-pyridone-3,5-dicarbonitriles have been developed using natural product catalysts. nih.govrsc.org Similarly, magnetically recoverable cobalt ferrite (B1171679) nanoparticles have been used as catalysts for the tetra-component synthesis of 2,6-diaryl-substituted pyridine derivatives under solvent-free conditions. rsc.org These examples highlight the role of aminopyridine derivatives not just as ligands, but also as target molecules synthesized via novel catalytic methods.

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanisms of catalytic cycles is crucial for the rational design of more efficient and selective catalysts. For reactions involving 2-amino-6-(isopropenyl)pyridine and its derivatives, mechanistic studies focus on identifying key intermediates, transition states, and the influence of the ligand structure on the reaction pathway.

Transition State Analysis in Metal-Catalyzed Reactions

Computational methods, particularly density functional theory (DFT), are powerful tools for analyzing the transition states of metal-catalyzed reactions. A study on the dimerization of phenylacetylene (B144264) catalyzed by a Rhodium(I)-NHC-pyridonato complex provides a clear example of such an analysis. acs.org The reaction proceeds through a non-oxidative pathway involving a concerted metalation-deprotonation (CMD) step, where the pyridonato ligand acts as an internal base. acs.org

The catalytic cycle involves the coordination of two alkyne molecules to the rhodium center, followed by a hydrometalation step. The selectivity of the reaction is determined by the relative energies of the transition states leading to different products. The analysis identified two key transition states:

TSCDg : This transition state leads to the gem-enyne product.

TSCDt : This transition state leads to the E-enyne product.

The calculations showed that the free energy of TSCDg (20.2 kcal·mol⁻¹) is significantly lower than that of TSCDt (23.7 kcal·mol⁻¹), explaining the experimentally observed high selectivity for the gem-dimer. acs.org This type of detailed transition state analysis provides fundamental insights into how the catalyst controls the reaction outcome.

| Transition State | Product Type | Calculated Free Energy (kcal·mol⁻¹) |

| TSCDg | gem-enyne | 20.2 |

| TSCDt | E-enyne | 23.7 |

| Table 1: Comparison of transition state energies in the Rh-catalyzed dimerization of phenylacetylene, demonstrating the kinetic preference for the gem-product formation. Data sourced from ACS Catalysis. acs.org |

Influence of Ligand Design on Reactivity and Selectivity

The rational design of ligands is a central theme in catalysis. By systematically modifying the structure of a ligand like 2-amino-6-(isopropenyl)pyridine, chemists can precisely control the steric and electronic environment of the metal center, thereby influencing reactivity and selectivity.

Studies on iron-pyridinophane complexes have shown that functionalizing the pyridine ring regulates the electronic properties and reactivity of the catalyst in oxidation reactions. nih.gov A library of ligands was created with substituents ranging from electron-donating groups (EDG) like -NMe₂ and -OMe to electron-withdrawing groups (EWG) like -I, -Cl, and -CN. nih.gov The electronic changes induced by these substituents directly impacted the catalytic activity of the resulting iron(III) complexes in Suzuki-Miyaura C-C coupling reactions. nih.gov

Similarly, in the context of iron-catalyzed ATRP, the substitution pattern on the amino-pyridine ligand is critical. A comparison of two iron(II) complexes, where the only difference was a substituent on the amino carbon (t-butyl vs. ethyl), revealed a notable difference in catalytic activity. nsf.govumn.edu The complex with the more sterically hindered and electron-donating t-butyl group exhibited higher activity in the polymerization of styrene. nsf.govumn.edu This suggests that inductive electron donation from the t-butyl group enhances catalyst activity, highlighting the importance of ligand optimization for developing improved base metal catalysts. nsf.gov

| Complex | Amino Carbon Substituent | Observed Rate Constant (k_obs, h⁻¹) |

| Complex 1 | t-butyl | 0.31 |

| Complex 2 | ethyl | 0.10 |

| Table 2: Effect of amino carbon substitution on the catalytic activity of amino-pyridine iron(II) complexes in the ATRP of styrene. Data sourced from a 2020 study on amino pyridine iron(II) complexes. nsf.govumn.edu |

Despite a comprehensive search of available scientific literature, no specific information was found regarding the use of 2-Amino-6-(iso-propenyl)pyridine or its derivatives in heterogeneous catalysis as part of immobilized systems.

While the search did identify literature on the heterogeneous catalytic applications of other pyridine derivatives, such as those used in the formation of metal-organic frameworks (MOFs) or as ligands in polymer-supported catalysts, none of these sources mentioned or provided data for this compound.

Therefore, it is not possible to generate the requested article section on the "Potential for Heterogeneous Catalysis (e.g., as part of immobilized systems)" for this compound due to the absence of relevant scientific findings in the public domain.

Supramolecular Chemistry and Crystal Engineering

Molecular Recognition Attributes of 2-Amino-6-(iso-propenyl)pyridine

The ability of 2-Amino-6-(isopropenyl)pyridine to engage in specific and directional non-covalent interactions is central to its role in molecular recognition. These interactions are primarily driven by hydrogen bonding and π-π stacking, with hydrophobic effects also playing a significant role.

The 2-aminopyridine (B139424) moiety is a classic motif for establishing well-defined hydrogen bonding patterns. The exocyclic amino group possesses two N-H bonds that can act as hydrogen bond donors, while the endocyclic pyridine (B92270) nitrogen atom, with its localized lone pair of electrons, serves as a strong hydrogen bond acceptor. This arrangement facilitates the formation of robust intermolecular connections.

In studies of related 2-aminopyridine derivatives, it has been shown that these molecules can form dimeric structures through a pair of N-H···N hydrogen bonds, creating a characteristic R2(2)(8) graph set motif. nih.govresearchgate.net For instance, in the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, molecules are linked by N—H⋯N hydrogen bonds into dimers. nih.gov Furthermore, the interaction of 2-aminopyridine with water molecules demonstrates that the pyridine nitrogen forms a very strong hydrogen bond with water, while the amino group can also participate in forming a cyclic structure. rsc.orgresearchgate.net This dual functionality allows 2-Amino-6-(isopropenyl)pyridine to act as a versatile building block in forming both homomeric and heteromeric supramolecular assemblies. The presence of the isopropenyl group at the 6-position is not expected to sterically hinder the formation of these primary hydrogen bonds.

| Interaction Type | Donor | Acceptor | Typical Geometry |

| Dimer Formation | Amino Group (N-H) | Pyridine Nitrogen | R2(2)(8) motif |

| Hydration | Water (O-H) | Pyridine Nitrogen | Strong, linear H-bond |

| Chain Formation | Amino Group (N-H) | Pyridine Nitrogen (of another molecule) | Head-to-tail chains |

This table illustrates the primary hydrogen bonding interactions anticipated for 2-Amino-6-(isopropenyl)pyridine based on studies of analogous compounds.

The pyridine ring of 2-Amino-6-(isopropenyl)pyridine is an aromatic system capable of engaging in π-π stacking interactions. These interactions, though generally weaker than hydrogen bonds, are crucial for the stabilization and organization of supramolecular structures in the solid state and in solution. The nature of substituents on the pyridine ring can modulate the strength and geometry of these interactions. rsc.orgnih.gov In pyridine-containing crystal structures, parallel-displaced or T-shaped stacking arrangements are commonly observed, with inter-planar distances typically in the range of 3.3 to 3.8 Å. researchgate.netacs.org

The isopropenyl group at the 6-position introduces a hydrophobic component to the molecule. In aqueous environments, this group can drive self-assembly through hydrophobic interactions, where the nonpolar isopropenyl moieties cluster together to minimize their contact with water. This effect, in concert with the more directional hydrogen bonding and π-π stacking, can lead to the formation of complex, ordered aggregates such as micelles or vesicles, as has been observed for other amphiphilic pyridine derivatives like polystyrene-b-poly(4-vinylpyridine). ntu.edu.tw

Directed Self-Assembly of Supramolecular Architectures

The predictable and directional nature of the non-covalent interactions involving 2-Amino-6-(isopropenyl)pyridine makes it an excellent candidate for the bottom-up construction of complex supramolecular architectures. By carefully controlling experimental conditions, it is possible to guide the self-assembly process towards specific, well-defined structures.

The 2-aminopyridine unit is a valuable component in the design of molecular containers. Its ability to form defined hydrogen bonds can be exploited to create seams in molecular capsules or to direct the assembly of larger cage-like structures. For example, aminopyridine ligands have been used to construct tetradentate metal complexes that can act as building blocks for supramolecular capsules. rsc.org In a similar vein, pyridine-strapped pillar researchgate.netarene capsules have been developed where the pyridine unit plays a key role in guest recognition within the cavity. nih.gov By analogy, 2-Amino-6-(isopropenyl)pyridine could be incorporated into ligands designed to assemble into discrete, three-dimensional structures upon coordination with metal ions or through self-complementary hydrogen bonding. acs.orgrsc.org The isopropenyl group could be oriented towards the interior or exterior of such a cage, thereby modifying its solubility or guest-binding properties.

Modular self-assembly involves the spontaneous organization of multiple, distinct components into a single, well-defined supramolecular structure. rsc.orgwpmucdn.comnih.gov The distinct interaction sites on 2-Amino-6-(isopropenyl)pyridine—the hydrogen-bonding amino-pyridine head and the hydrophobic isopropenyl tail—allow it to function as a versatile module in such systems. For instance, it could be combined with other molecules that have complementary hydrogen bonding sites, such as carboxylic acids, to form co-crystals with predictable architectures. researchgate.netmdpi.com In more complex systems, it could be one of several components in the formation of heteroleptic metallosupramolecular aggregates, where different ligands coordinate to a central metal ion. beilstein-journals.org The isopropenyl group could also serve as a polymerizable unit, allowing for the creation of self-assembled monolayers or polymers with pendant aminopyridine groups, which could then be used to create functional materials.

Crystal Engineering and Solid-State Design

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. rsc.org The predictable hydrogen bonding and π-π stacking interactions of 2-Amino-6-(isopropenyl)pyridine are key to its application in this field. By understanding and controlling these interactions, it is possible to design crystals with specific packing motifs, which in turn can influence physical properties such as solubility, melting point, and optical behavior.

Principles of Crystal Packing and Supramolecular Synthons

The crystal packing of 2-aminopyridine derivatives is predominantly governed by the formation of robust hydrogen-bonded networks. The 2-aminopyridine moiety possesses both a hydrogen bond donor (the amino group) and two hydrogen bond acceptor sites (the pyridine ring nitrogen and the amino nitrogen). This functionality allows for the formation of predictable and recurring patterns of intermolecular interactions known as supramolecular synthons.

For 2-aminopyridine and its derivatives, two primary supramolecular synthons are commonly observed:

The 2-Aminopyridine Homosynthon: This involves the formation of a centrosymmetric dimer where two molecules are linked by a pair of N-H···N hydrogen bonds between the amino group of one molecule and the pyridine ring nitrogen of the other. This creates a characteristic R²₂(8) graph set motif.

The 2-Aminopyridinium-Carboxylate Heterosynthon: When co-crystallized with a carboxylic acid, 2-aminopyridine derivatives frequently form a salt. Proton transfer occurs from the carboxylic acid to the more basic pyridine ring nitrogen, creating a 2-aminopyridinium cation and a carboxylate anion. These ions are then connected by a strong charge-assisted N-H···O hydrogen bond, often forming a robust R²₂(8) motif. acs.orgnih.govul.ie An analysis of the Cambridge Structural Database reveals that this heterosynthon is highly favored over the corresponding homosynthons. acs.org

Table 1: Common Supramolecular Synthons in 2-Aminopyridine Derivatives

| Synthon Type | Interacting Groups | Hydrogen Bonding Pattern | Typical Graph Set |

| Homosynthon | 2-Aminopyridine : 2-Aminopyridine | N-H···N (amino to pyridine) | R²₂(8) |

| Heterosynthon | 2-Aminopyridinium : Carboxylate | N-H···O (charge-assisted) | R²₂(8) |

Exploration of Polymorphism and Co-crystallization Strategies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules and is influenced by factors such as solvent, temperature, and pressure during crystallization. wikipedia.orgresearchgate.net While no specific polymorphs of 2-Amino-6-(isopropenyl)pyridine have been reported, the potential for conformational polymorphism exists due to the rotational freedom of the isopropenyl group. Different conformers could lead to distinct packing arrangements and, consequently, different crystalline forms with varying physicochemical properties. mdpi.comresearchgate.net

Co-crystallization is a widely used strategy in crystal engineering to modify the physical properties of a solid without altering its chemical structure. worktribe.comnih.gov The most common co-crystallization strategy for 2-aminopyridine derivatives involves their combination with carboxylic acids to form multi-component crystals. nih.govresearchgate.net This approach is not only effective for creating new solid forms but also for systematically studying and utilizing the robust 2-aminopyridinium-carboxylate heterosynthon. acs.org

Given the high propensity of 2-aminopyridines to form co-crystals with carboxylic acids, it is a viable strategy for exploring the solid-state landscape of 2-Amino-6-(isopropenyl)pyridine. Screening a range of carboxylic acid co-formers would likely yield a family of co-crystals, each with its own unique crystal structure and properties.

Understanding Superstructural Diversity in Crystalline Solids

Superstructural diversity refers to the variety of ways in which molecular components can assemble to form different crystalline networks. nih.gov In the context of 2-aminopyridine co-crystals, this diversity can manifest as different stoichiometries, the inclusion of solvent molecules, or the formation of different hydrogen-bonding patterns beyond the primary synthons.

For instance, in co-crystals with dicarboxylic acids, variations in the linking of the 2-aminopyridine units to the two carboxylic acid groups can lead to the formation of discrete assemblies, one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The specific outcome is influenced by the geometry of the dicarboxylic acid and the steric and electronic nature of the substituents on the 2-aminopyridine ring. The isopropenyl group in 2-Amino-6-(isopropenyl)pyridine would play a significant role in dictating the dimensionality and topology of such extended networks.

While the specific superstructural diversity of 2-Amino-6-(isopropenyl)pyridine remains unexplored, the principles established from studies on related systems suggest a rich and varied solid-state chemistry awaiting investigation.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis (e.g., DFT Calculations)

Detailed Density Functional Theory (DFT) calculations specifically for 2-amino-6-(isopropenyl)pyridine are not extensively published. However, DFT studies on analogous aminopyridine derivatives are common and provide insight into the expected electronic characteristics. nih.govresearchgate.netjocpr.com For instance, DFT calculations on similar molecules are used to optimize the molecular geometry and to analyze the electronic properties. nih.gov

Such analyses for 2-amino-6-(isopropenyl)pyridine would typically involve:

Geometric Optimization: Calculating the most stable three-dimensional structure by finding the minimum energy conformation.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For an aminopyridine derivative, the electron-rich regions would likely be concentrated around the nitrogen atoms and the amino group, while the hydrogen atoms of the amino group would be electron-deficient.

Natural Bond Orbital (NBO) Analysis: This analysis would provide information on the delocalization of electron density, intramolecular interactions, and the nature of the chemical bonds (e.g., sigma and pi bonds) within the molecule.

While specific values are not published, general knowledge suggests that the amino group and the isopropenyl group, both being electron-donating, would significantly influence the electron density distribution in the pyridine (B92270) ring.

Conformational Analysis and Molecular Dynamics Simulations

Specific conformational analysis and molecular dynamics (MD) simulation studies for 2-amino-6-(isopropenyl)pyridine have not been identified in the surveyed literature.

A conformational analysis would focus on the rotational barriers around the single bonds, particularly the C-C bond connecting the isopropenyl group to the pyridine ring and the C-N bond of the amino group. This would identify the most stable conformers and the energy differences between them.

Molecular dynamics simulations could provide insights into the behavior of the molecule over time in different environments (e.g., in a solvent or in a biological system). These simulations track the movements of atoms and can be used to understand the flexibility of the molecule, its interactions with surrounding molecules, and to sample its conformational space.

Reaction Pathway and Mechanism Elucidation

There is no specific research detailing the reaction pathways and mechanisms involving 2-amino-6-(isopropenyl)pyridine found in the search results. Theoretical studies in this area would typically use computational methods to model the transition states and intermediates of potential reactions, such as electrophilic substitution on the pyridine ring or reactions involving the amino or isopropenyl groups. For example, studies on other aminopyridine derivatives often explore their synthesis routes or their participation in forming larger polymeric structures.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

While experimental spectra are the standard for characterization, computational methods can predict spectroscopic properties to aid in their interpretation.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For 2-amino-6-(isopropenyl)pyridine, predictions would be based on the calculated electron density around the hydrogen and carbon atoms. While specific predicted data is unavailable, experimental data for similar structures like 2-amino-6-methylpyridine (B158447) show characteristic signals for the aromatic protons, the amino protons, and the methyl protons. chemicalbook.com

IR Spectroscopy: DFT calculations are commonly used to predict vibrational frequencies (IR spectra). researchgate.net For this molecule, characteristic peaks would be expected for the N-H stretching of the amino group, C=C and C=N stretching vibrations of the pyridine ring and isopropenyl group, and various bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically π → π* and n → π* transitions associated with the aromatic system and heteroatoms.

Modeling of Intermolecular Interactions and Host-Guest Systems

There are no specific modeling studies of intermolecular interactions or host-guest systems involving 2-amino-6-(isopropenyl)pyridine in the literature.

Theoretical modeling in this area would investigate how the molecule interacts with itself and with other molecules. Key interactions would include:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor. This could lead to the formation of dimers or larger self-assembled structures. nih.gov

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems.

Host-Guest Chemistry: The molecule could potentially act as a guest, fitting into the cavity of a larger host molecule, or as a host for smaller ions or molecules. Computational docking and molecular dynamics simulations are used to study the stability and geometry of such complexes.

Future Research Directions and Outlook

Exploration of Underutilized Synthetic Pathways

While the fundamental synthesis of 2-Amino-6-(iso-propenyl)pyridine may be achievable through established methods for pyridine (B92270) functionalization, significant opportunities exist for the exploration and optimization of more efficient and novel synthetic routes. Future research in this area could focus on several key aspects to enhance the accessibility and utility of this compound.

One promising avenue is the application of modern cross-coupling methodologies for the direct introduction of the isopropenyl group. Traditional approaches might rely on multi-step sequences, but the development of catalytic systems, for instance, employing palladium or nickel catalysts, could enable a more direct and atom-economical synthesis from readily available precursors like 2-amino-6-halopyridines. The exploration of various isopropenylating agents in conjunction with these catalytic systems could lead to optimized reaction conditions with high yields and selectivity.

Additionally, bio-inspired synthetic strategies, which mimic enzymatic processes, could offer a green and highly selective alternative to traditional chemical synthesis. The use of engineered enzymes or whole-cell biocatalysts could enable the synthesis of this compound under mild conditions, with minimal environmental impact.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Pathways for this compound

| Synthetic Approach | Potential Precursors | Key Advantages | Research Focus |

|---|---|---|---|

| Cross-Coupling Reactions | 2-Amino-6-halopyridine, Isopropenylboronic acid or its esters | High efficiency, good functional group tolerance | Catalyst development, optimization of reaction conditions |

| One-Pot Synthesis | Dihalopyridines, ammonia (B1221849), isopropenylating agent | Reduced workup, improved overall yield | Tandem catalyst systems, reaction engineering |

| Biocatalysis | Simple pyridine derivatives | High selectivity, environmentally friendly | Enzyme screening and engineering |

Development of Next-Generation Ligand Systems

The 2-aminopyridine (B139424) scaffold is a well-established and versatile motif in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The presence of the isopropenyl group in this compound offers a unique handle for the development of next-generation ligand systems with tailored properties and functionalities.

Future research will likely focus on leveraging the reactivity of the isopropenyl group to synthesize novel multidentate and polymeric ligands. For example, the isopropenyl group can undergo polymerization to create macromolecules with pendant aminopyridine units. These polymeric ligands could find applications in areas such as catalysis, where they can facilitate catalyst recovery and recycling, or in the development of new functional materials with interesting electronic or optical properties.

Furthermore, the isopropenyl group can be chemically modified through a variety of organic transformations, such as addition reactions, to introduce additional donor atoms. This would allow for the creation of new chelating ligands with varying coordination geometries and electronic properties. The ability to fine-tune the ligand structure in this manner is crucial for the rational design of metal complexes with specific catalytic activities or material properties. The amino-pyridine scaffold has been shown to be effective in base metal catalysis, suggesting that iron(II) complexes with modified 2-Amino-6-(isopropenyl)pyridine ligands could be explored for applications in atom transfer radical polymerization.

The potential for creating stimuli-responsive ligands by incorporating photo- or electro-active moieties through the isopropenyl group is another exciting area of research. Such ligands could lead to the development of "smart" catalysts or materials that can be switched on or off by external stimuli.

Integration into Advanced Supramolecular Machines and Devices

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for the bottom-up construction of complex functional systems. The unique combination of a hydrogen-bonding amino group and a metal-coordinating pyridine ring makes this compound an excellent building block for the design and synthesis of advanced supramolecular machines and devices.

The 2-aminopyridine moiety is known to form robust and predictable hydrogen-bonding motifs, which can be exploited to direct the self-assembly of molecules into well-defined architectures such as tapes, sheets, and three-dimensional networks. The isopropenyl group can then be used to introduce additional functionalities or to control the packing of the molecules in the solid state.

Future research in this area could focus on the design of photo-responsive supramolecular systems. By incorporating photo-isomerizable units through the isopropenyl group, it may be possible to create materials that change their shape or properties in response to light. Such systems could have applications in areas like data storage or as light-activated molecular switches.

Furthermore, the ability of the pyridine nitrogen to coordinate to metal ions can be used to construct metal-organic frameworks (MOFs) or coordination polymers. The isopropenyl group could serve as a reactive site for post-synthetic modification of these materials, allowing for the introduction of new functionalities or the tuning of their porosity and catalytic activity.

Sustainable and Scalable Production Methods

The principles of green chemistry are becoming increasingly important in both academic research and industrial production. Future research on this compound should prioritize the development of sustainable and scalable production methods that minimize environmental impact and are economically viable.

A key focus will be the use of greener solvents, or ideally, solvent-free reaction conditions. The exploration of microwave-assisted synthesis has been shown to be a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. Investigating the application of microwave irradiation to the synthesis of this compound could lead to more sustainable production processes.

Interdisciplinary Research Opportunities

The versatile nature of this compound opens up a wide range of interdisciplinary research opportunities, spanning from medicinal chemistry to materials science and beyond.

In the realm of medicinal chemistry , the 2-aminopyridine scaffold is a known pharmacophore found in a number of bioactive molecules. The isopropenyl group provides a site for further derivatization, allowing for the synthesis of libraries of compounds for biological screening. These derivatives could be investigated for their potential as kinase inhibitors, anti-inflammatory agents, or for the treatment of neurological disorders.

In materials science , the polymerization of the isopropenyl group can lead to the formation of novel polymers with tailored properties. These polymers could be explored for applications in areas such as organic electronics, as components of sensors, or as smart materials that respond to environmental changes. The ability to functionalize the aminopyridine unit either before or after polymerization provides a high degree of control over the final material properties.

The field of catalysis will also benefit from the unique properties of this molecule. As discussed, the development of new ligand systems based on this compound could lead to more efficient and selective catalysts for a variety of organic transformations. This would involve close collaboration between synthetic chemists, who will design and synthesize the ligands, and catalysis experts, who will evaluate their performance.

Finally, computational chemistry will play a crucial role in guiding and accelerating research in all of these areas. Molecular modeling and simulation can be used to predict the properties of new molecules and materials, to understand reaction mechanisms, and to design new experiments. This synergy between computational and experimental approaches will be essential for unlocking the full potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.